5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Overview
Description
Pyrimidine derivatives, such as the one you mentioned, are a class of nitrogen-containing heterocyclic compounds . They are recognized as important scaffolds in medicinal chemistry due to their wide range of applications .
Synthesis Analysis
The synthesis of pyrimidine compounds often involves reactions with various reagents. For instance, a related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, was synthesized from commercially available methyl 2-(4-bromophenyl) acetate through three steps .Molecular Structure Analysis
Pyrimidine derivatives typically have a bicyclic structure with a six-membered ring containing two nitrogen atoms . The exact structure of your specific compound would depend on the positions of the bromophenyl and chlorophenyl groups.Chemical Reactions Analysis
Pyrimidine compounds can undergo various chemical reactions. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate yielded normal substitution products when treated with dimethylamine, sodium phenoxide, sodium thiophenoxide, potassium fluoride, or the triethylamine salt of N-hydroxyphthalimide .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives depend on their specific structure. For instance, the molecular weight of a related compound, ETHYL-4-(2-BROMOPHENYL) PYRIMIDINE-5-CARBOXYLATE, is 307.14 .Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN5/c17-11-7-5-10(6-8-11)14-9-15(12-3-1-2-4-13(12)18)23-16(19-14)20-21-22-23/h1-9,15H,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBJINVTFQAHST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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